

Application Notes and Protocols: Disodium 1,3-benzenedisulfonate in Organic Synthesis

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Compound of Interest

Compound Name: Disodium 1,3-benzenedisulfonate

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Abstract

Disodium 1,3-benzenedisulfonate is a versatile aromatic organic compound utilized as a key intermediate in various synthetic processes. Its high water solubility and reactivity make it a valuable precursor in the production of pharmaceuticals and dyes. This document provides a detailed protocol for a significant application of **disodium 1,3-benzenedisulfonate**: its conversion to resorcinol (benzene-1,3-diol) via alkaline fusion. Resorcinol is an important building block in the synthesis of numerous pharmaceuticals, resins, and other specialty chemicals.

Introduction

Disodium 1,3-benzenedisulfonate (CAS 831-59-4) is a white to off-white crystalline powder that is highly soluble in water.^{[1][2]} Its chemical structure consists of a benzene ring substituted with two sulfonate groups at the meta positions. This compound is primarily synthesized through the disulfonation of benzene using oleum (fuming sulfuric acid).^{[3][4]}

While it finds application as a dispersing agent and in the formulation of some dyes to enhance solubility, its most prominent role in organic synthesis is as a precursor to resorcinol.^{[1][5]} The conversion is achieved through a high-temperature nucleophilic aromatic substitution reaction with molten sodium hydroxide, a process known as alkaline fusion.^{[2][6]} This application note

details the protocol for this transformation, providing reaction parameters and a procedural workflow.

Physicochemical Data

A summary of the key physical and chemical properties of **Disodium 1,3-benzenedisulfonate** is presented in the table below.

Property	Value	Reference(s)
CAS Number	831-59-4	[1] [2] [7]
Molecular Formula	C ₆ H ₄ Na ₂ O ₆ S ₂	[1] [2] [7]
Molecular Weight	282.20 g/mol	
Appearance	White to off-white crystalline powder	[1]
Solubility in Water	663 g/L at 20°C	[2]
pH	6.9 (500 g/L in H ₂ O at 20°C)	

Application: Synthesis of Resorcinol via Alkaline Fusion

The conversion of **disodium 1,3-benzenedisulfonate** to resorcinol is a classic example of nucleophilic aromatic substitution, where the sulfonate groups act as leaving groups and are displaced by hydroxide ions.

Reaction Parameters

The following table summarizes the typical reaction conditions for the alkaline fusion of **disodium 1,3-benzenedisulfonate** to produce resorcinol. It is important to note that these conditions are derived from industrial chemical processes and require specialized high-temperature and high-pressure equipment.

Parameter	Value	Reference(s)
Reactants	Disodium 1,3-benzenedisulfonate, Sodium Hydroxide (excess)	[2][6]
Reaction Temperature	290 - 350 °C	[3][6][8]
Pressure	Atmospheric to 4.1 MPa (in pressurized systems)	[8]
Reaction Time	0.5 - 2 hours	[3][8]
Work-up	Dilution with water, followed by acidification (H ₂ SO ₄ or HCl)	[2][3][6]
Purification	Extraction and Vacuum Distillation	[2]
Reported Yield	Up to 82% (based on benzene)	[2]

Experimental Protocol

This protocol is a generalized procedure based on literature and patent descriptions. Caution: This reaction involves extremely high temperatures and corrosive materials, and should only be performed by trained professionals in a suitable high-temperature reactor.

Materials:

- **Disodium 1,3-benzenedisulfonate**
- Sodium hydroxide (pellets or flakes)
- Sulfuric acid or Hydrochloric acid (for neutralization)
- Solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Deionized water

Equipment:

- High-temperature fusion reactor equipped with a mechanical stirrer and temperature controller
- Vessel for dilution
- Acidification reactor
- Extraction apparatus
- Vacuum distillation setup

Procedure:

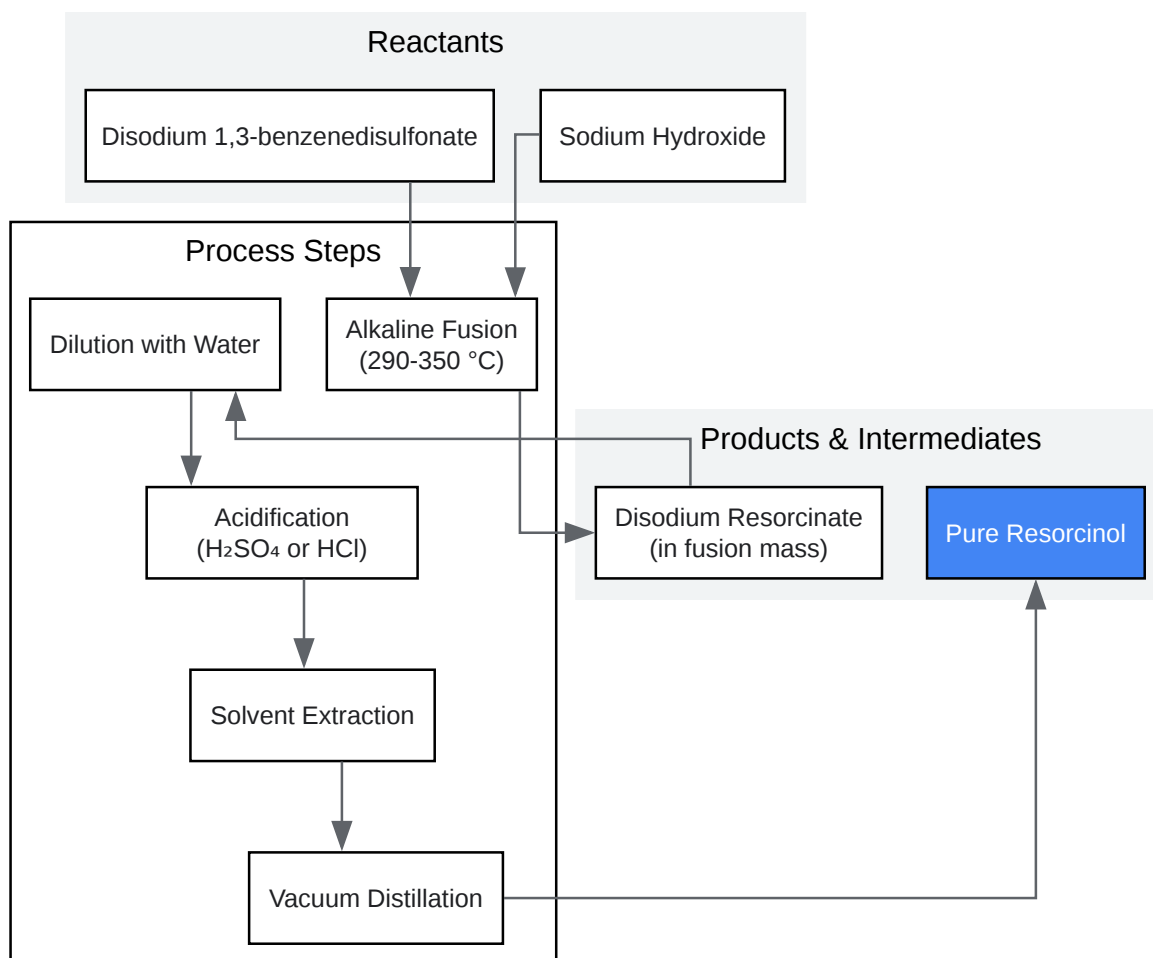
- Alkali Fusion:
 - Charge the high-temperature reactor with an excess of sodium hydroxide.
 - Heat the reactor to melt the sodium hydroxide (m.p. 318 °C).
 - Gradually add **disodium 1,3-benzenedisulfonate** to the molten sodium hydroxide with vigorous stirring.
 - Increase the temperature to the target range (e.g., 320-340 °C) and maintain for the specified reaction time (e.g., 0.5 hours).[3] The reaction mixture is a thick, solid-state fusion.[6]
- Work-up and Neutralization:
 - Carefully cool the reactor.
 - The solid fusion mass, containing disodium resorcinat and sodium sulfite, is transferred to a dilution vessel.
 - Slowly add water to dissolve the fusion product. This process is highly exothermic.
 - Transfer the resulting aqueous solution to an acidification reactor.

- Slowly add sulfuric acid or hydrochloric acid to neutralize the excess sodium hydroxide and protonate the disodium resorcinate to form resorcinol. The pH should be adjusted to be acidic.
- Isolation and Purification:
 - Extract the crude resorcinol from the acidified aqueous solution using a suitable organic solvent (e.g., diethyl ether).
 - Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure.
 - Purify the crude resorcinol by vacuum distillation to obtain the final product.^[2]

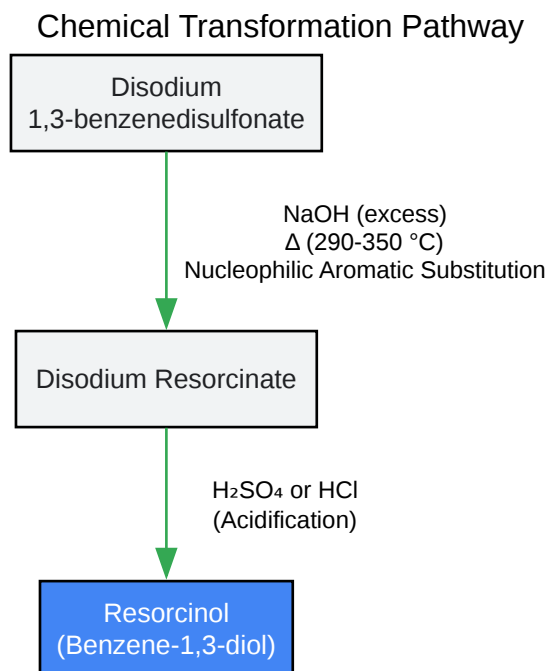
Workflow and Mechanism Visualization

The following diagrams illustrate the experimental workflow and the underlying chemical relationship in the synthesis of resorcinol.

Experimental Workflow for Resorcinol Synthesis

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Caption: Workflow for the synthesis of resorcinol from **disodium 1,3-benzenedisulfonate**.



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Caption: Logical relationship of the chemical conversion of the starting material to the final product.

Safety Considerations

- **Disodium 1,3-benzenedisulfonate:** May cause skin and serious eye irritation. Avoid inhalation of dust.
- **Sodium Hydroxide:** Highly corrosive and can cause severe skin burns and eye damage. The reaction with water is highly exothermic.
- **High Temperatures:** The alkaline fusion step involves extremely high temperatures, posing a significant burn hazard.
- **Acids:** Concentrated sulfuric and hydrochloric acids are highly corrosive.
- **Organic Solvents:** Extraction solvents are typically flammable.

All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab

coat. A thorough risk assessment should be performed before undertaking this synthesis.

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